molecular formula C7H9N3O2 B048452 N-hydroxy-2-phenyl-1-hydrazinecarboxamide CAS No. 121933-76-4

N-hydroxy-2-phenyl-1-hydrazinecarboxamide

Cat. No.: B048452
CAS No.: 121933-76-4
M. Wt: 167.17 g/mol
InChI Key: CGKLKQXBEOQILJ-UHFFFAOYSA-N
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Scientific Research Applications

N-hydroxy-2-phenyl-1-hydrazinecarboxamide has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-2-phenyl-1-hydrazinecarboxamide typically involves the reaction of phenylhydrazine with hydroxylamine under controlled conditions . The reaction is carried out in an ethanol solvent, and the product is purified through recrystallization. The reaction conditions include maintaining a temperature range of 156-158°C to ensure the proper formation of the compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to obtain the compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-2-phenyl-1-hydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include and .

    Reducing Agents: Reducing agents such as and are used.

    Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives , while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of N-hydroxy-2-phenyl-1-hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of oxidative stress and cell signaling pathways .

Comparison with Similar Compounds

N-hydroxy-2-phenyl-1-hydrazinecarboxamide can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their specific functional groups and chemical properties

Properties

IUPAC Name

1-anilino-3-hydroxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(10-12)9-8-6-4-2-1-3-5-6/h1-5,8,12H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKLKQXBEOQILJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377227
Record name N-Hydroxy-2-phenylhydrazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121933-76-4
Record name N-Hydroxy-2-phenylhydrazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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